molecular formula C12H12N2S B094099 4,4'-Thiodianiline CAS No. 139-65-1

4,4'-Thiodianiline

Cat. No. B094099
CAS RN: 139-65-1
M. Wt: 216.3 g/mol
InChI Key: ICNFHJVPAJKPHW-UHFFFAOYSA-N
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Description

4,4’-Thiodianiline (TDA) is an organosulfur compound with the formula (H2NC6H4)2S . It is classified as a diamine and a thioether . It typically appears as an off-white solid powder . An analogue of TDA is the drug dapsone, for which the sulphur species is oxidised . TDA is primarily used as a chemical intermediate in the production of certain dyes .


Synthesis Analysis

TDA can be synthesized by boiling sulfur in excess aniline over several hours . This process produces three isomers (1,1’; 1,4; 4,4’) of TDA . The yield of the 4,4’ variant can be maximized by including an oxide of lead .


Molecular Structure Analysis

The molecular formula of TDA is C12H12N2S . The compound contains a total of 28 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 primary amines (aromatic), and 1 sulfide .


Chemical Reactions Analysis

TDA is a substituted aniline . It emits toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, nitrogen, and sulfur oxides when heated to decomposition .


Physical And Chemical Properties Analysis

TDA is a brown to violet colored solid aromatic amine . It is very slightly soluble in water and very soluble in alcohol, ether, and hot benzene . TDA is stable under normal temperatures and pressures .

Mechanism of Action

TDA has been found to cause mutations in some strains of Salmonella typhimurium . When orally administered to mice, it caused DNA damage in the brain, liver, urinary bladder, and lungs . In rats, TDA binds to hemoglobin as both the diamine and the N-acetylamine . Studies have suggested that the aryl-amino group of TDA is most likely involved in its carcinogenicity .

Safety and Hazards

Exposure to TDA is irritating to the respiratory tract and can result in methemoglobinemia causing headache, dizziness, weakness, and can lead to shortness of breath, collapse, and even death . TDA is a possible mutagen and is reasonably anticipated to be a human carcinogen .

properties

IUPAC Name

4-(4-aminophenyl)sulfanylaniline
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InChI

InChI=1S/C12H12N2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2
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InChI Key

ICNFHJVPAJKPHW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)N
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Molecular Formula

C12H12N2S
Record name 4,4'-THIODIANILINE
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DSSTOX Substance ID

DTXSID9021344
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Molecular Weight

216.30 g/mol
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Physical Description

4,4'-thiodianiline appears as needles or brown powder. (NTP, 1992), Brown solid; [CAMEO] Fine slightly violet crystals; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, diethyl ether, benzene; soluble in trifluoroacetic acid, Soluble in aqueous hydrochloric acid, Slightly soluble in water
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Vapor Pressure

0.0000111 [mmHg]
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Product Name

4,4'-Thiodianiline

Color/Form

Needles (from water)

CAS RN

139-65-1
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Record name 4,4′-Diaminodiphenyl sulfide
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Melting Point

226 to 228 °F (NTP, 1992), 108.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main concern surrounding the use of 4,4'-thiodianiline?

A1: 4,4'-thiodianiline is a known carcinogen. [, , , , ] Studies have shown that it induces tumors in various organs of rats and mice, including the liver, thyroid, colon, uterus, and ear canal. [, , ]

Q2: How does 4,4'-thiodianiline exert its carcinogenic effects?

A2: While the exact mechanism is not fully elucidated in the provided research, it is suggested that N-hydroxyarylamines, metabolites of 4,4'-thiodianiline, are the likely genotoxic intermediates. [] These metabolites bind to hemoglobin, indicating their biological availability and potential to cause DNA damage. [] Interestingly, ortho substitution with bulky groups on the 4,4'-thiodianiline structure significantly reduces hemoglobin adduct formation, suggesting a potential strategy to mitigate carcinogenicity. []

Q3: What is the structure of 4,4'-thiodianiline and are there any structural analogs with different toxicological profiles?

A3: 4,4'-Thiodianiline is a bicyclic aromatic amine. While its molecular formula and weight aren't explicitly stated in these papers, its structure consists of two aniline rings (C6H4NH2) linked by a sulfur atom (S) at the para position. Studies have shown that its structural analog, 4,4'-methylenebis(2,6-dimethylaniline), exhibits significantly reduced hemoglobin binding compared to 4,4'-thiodianiline. [] This suggests that the presence of two substituents in the ortho position of the aniline rings can significantly impact the molecule's carcinogenic potential. []

Q4: Has 4,4'-thiodianiline been found to have synergistic effects with other chemicals?

A5: Yes, studies show a synergistic enhancement of thyroid tumor induction when 4,4'-thiodianiline is administered simultaneously with 2,4-diaminoanisole sulfate and N,N'-diethylthiourea in rats. [, ] The combined treatment resulted in a significantly higher incidence of thyroid adenocarcinomas compared to individual treatments. [, ]

Q5: How is 4,4'-thiodianiline used in material science?

A6: 4,4'-Thiodianiline is a monomer used in the synthesis of various polymers, including polyimides and poly(amide-thioether)s. [, , , ] These polymers have potential applications in optical waveguides due to their high refractive indices, good thermal stability, and film-forming properties. [, , ] The incorporation of 4,4'-thiodianiline in polyimide films also facilitates in-situ silver reduction and migration, leading to highly reflective and surface-conductive materials. []

Q6: What analytical methods are used to detect and quantify 4,4'-thiodianiline?

A6: Several analytical techniques are employed for the detection and quantification of 4,4'-thiodianiline and its related compounds. These include:

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method is commonly used to analyze banned amines in leather and other materials. []
  • Gas Chromatography with Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity for identifying and quantifying 4,4'-thiodianiline in complex matrices. []
  • HPLC with Electrochemical Detection: This method is particularly useful for quantifying 4,4'-thiodianiline and its metabolites, such as monoacetyldiamine, in biological samples like hemoglobin. []

Q7: Are there regulations regarding the use of 4,4'-thiodianiline?

A8: Yes, due to its carcinogenicity, the use of azo dyes that can release 4,4'-thiodianiline upon reduction is restricted in Europe. [] The European Union directive limits the concentration of detectable 4,4'-thiodianiline and other restricted amines in consumer goods to less than 30 ppm. [] This highlights the need for reliable and sensitive analytical methods for monitoring these substances in various products.

Q8: What research is being conducted on alternatives to 4,4'-thiodianiline?

A9: Researchers are actively exploring alternative diamines with reduced toxicity for use in polymer synthesis. [, , , ] For instance, replacing 4,4'-thiodianiline with 4,4'-methylendianiline in poly(benzoquinone imine) synthesis offers a potential route to less harmful materials. [] Additionally, ongoing research focuses on modifying existing synthesis methods and exploring novel diamine structures to develop high-performance polymers with improved safety profiles. [, , , ]

Q9: What are the environmental concerns related to 4,4'-thiodianiline?

A10: Although not extensively covered in the provided research, the known toxicity of 4,4'-thiodianiline raises concerns about its potential environmental impact. Its presence in industrial wastewater and consumer products necessitates proper waste management and recycling strategies to minimize its release into the environment. [] Further research is needed to fully understand its ecotoxicological effects and develop effective mitigation strategies.

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